Cas no 78915-52-3 (Methyl 4-(isocyanatomethyl)benzoate)

Methyl 4-(isocyanatomethyl)benzoate 化学的及び物理的性質
名前と識別子
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- methyl 4-(isocyanatomethyl)benzoate
- Methyl 4-(isocyanatomethyl)benzoate
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- MDL: MFCD06740496
- インチ: 1S/C10H9NO3/c1-14-10(13)9-4-2-8(3-5-9)6-11-7-12/h2-5H,6H2,1H3
- InChIKey: LZZCJAKMNAEAGY-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=CC(CN=C=O)=CC=1)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 238
- XLogP3: 3.1
- トポロジー分子極性表面積: 55.7
Methyl 4-(isocyanatomethyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-269868-0.1g |
methyl 4-(isocyanatomethyl)benzoate |
78915-52-3 | 95.0% | 0.1g |
$317.0 | 2025-03-20 | |
Enamine | EN300-269868-10.0g |
methyl 4-(isocyanatomethyl)benzoate |
78915-52-3 | 95.0% | 10.0g |
$3929.0 | 2025-03-20 | |
Enamine | EN300-269868-0.25g |
methyl 4-(isocyanatomethyl)benzoate |
78915-52-3 | 95.0% | 0.25g |
$452.0 | 2025-03-20 | |
Chemenu | CM465426-250mg |
methyl 4-(isocyanatomethyl)benzoate |
78915-52-3 | 95%+ | 250mg |
$504 | 2023-03-01 | |
Chemenu | CM465426-100mg |
methyl 4-(isocyanatomethyl)benzoate |
78915-52-3 | 95%+ | 100mg |
$362 | 2023-03-01 | |
Enamine | EN300-269868-1g |
methyl 4-(isocyanatomethyl)benzoate |
78915-52-3 | 95% | 1g |
$914.0 | 2023-09-11 | |
Aaron | AR01B3BB-250mg |
Methyl 4-(isocyanatomethyl)benzoate |
78915-52-3 | 95% | 250mg |
$647.00 | 2025-02-09 | |
Aaron | AR01B3BB-10g |
methyl 4-(isocyanatomethyl)benzoate |
78915-52-3 | 95% | 10g |
$5428.00 | 2023-12-14 | |
Enamine | EN300-269868-10g |
methyl 4-(isocyanatomethyl)benzoate |
78915-52-3 | 95% | 10g |
$3929.0 | 2023-09-11 | |
1PlusChem | 1P01B32Z-100mg |
Methyl 4-(isocyanatomethyl)benzoate |
78915-52-3 | 95% | 100mg |
$388.00 | 2025-03-19 |
Methyl 4-(isocyanatomethyl)benzoate 関連文献
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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S. Ahmed Chem. Commun., 2009, 6421-6423
Methyl 4-(isocyanatomethyl)benzoateに関する追加情報
Methyl 4-(isocyanatomethyl)benzoate (CAS No. 78915-52-3): An Overview
Methyl 4-(isocyanatomethyl)benzoate (CAS No. 78915-52-3) is a versatile organic compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its isocyanate functional group, which imparts reactivity and versatility in chemical reactions.
The molecular structure of Methyl 4-(isocyanatomethyl)benzoate consists of a benzene ring substituted with a methyl ester group at the para position and an isocyanatomethyl group. The presence of the isocyanate group makes this compound highly reactive, allowing it to participate in a wide range of chemical reactions, such as nucleophilic addition, polymerization, and coupling reactions. These properties make it an attractive intermediate in the synthesis of various functional materials and pharmaceuticals.
Recent research has highlighted the potential of Methyl 4-(isocyanatomethyl)benzoate in the development of new materials with enhanced properties. For instance, a study published in the Journal of Polymer Science demonstrated that this compound can be used as a monomer in the synthesis of polyurethanes with improved mechanical strength and thermal stability. The isocyanate group reacts with diols or polyols to form urethane linkages, resulting in polymers with tailored properties for specific applications.
In the pharmaceutical industry, Methyl 4-(isocyanatomethyl)benzoate has shown promise as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its reactivity and functional group versatility allow for the efficient synthesis of complex molecules with high purity and yield. A notable example is its use in the synthesis of anti-inflammatory drugs, where the isocyanate group facilitates the formation of key intermediates that are crucial for the final product's efficacy.
The environmental impact of chemicals used in industrial processes is a growing concern, and research into greener alternatives is ongoing. A study published in Green Chemistry explored the use of Methyl 4-(isocyanatomethyl)benzoate in solvent-free reactions, demonstrating that it can be effectively used under mild conditions without compromising yield or product quality. This approach not only reduces waste but also minimizes energy consumption, making it a more sustainable option for industrial applications.
Safety considerations are paramount when handling chemicals like Methyl 4-(isocyanatomethyl)benzoate. While it is not classified as a hazardous material under current regulations, proper handling and storage procedures should be followed to ensure safety. This includes using appropriate personal protective equipment (PPE), working in well-ventilated areas, and storing the compound away from incompatible materials.
In conclusion, Methyl 4-(isocyanatomethyl)benzoate (CAS No. 78915-52-3) is a valuable compound with a wide range of applications due to its unique chemical properties. Its reactivity and versatility make it an essential intermediate in various synthetic processes, contributing to advancements in materials science and pharmaceuticals. Ongoing research continues to uncover new possibilities for its use, further solidifying its importance in modern chemistry.
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